molecular formula C6H8F3NO3 B2644145 2-(3,3,3-Trifluoropropanamido)propanoic acid CAS No. 1396996-17-0

2-(3,3,3-Trifluoropropanamido)propanoic acid

Cat. No. B2644145
CAS RN: 1396996-17-0
M. Wt: 199.129
InChI Key: QMMJDJSJEGCIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3,3,3-Trifluoropropanamido)propanoic acid” is a chemical compound with the molecular formula C6H8F3NO3 and a molecular weight of 199.13 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8F3NO3/c1-3(5(12)13)10-4(11)2-6(7,8)9/h3H,2H2,1H3,(H,10,11)(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a predicted melting point of 117.83°C and a predicted boiling point of approximately 337.3°C at 760 mmHg . The density is predicted to be approximately 1.4 g/cm3 .

Scientific Research Applications

Electrocatalytic Reactor for Chemical Production

A study by Wang et al. (2014) detailed the use of a functional electrocatalytic reactor with nano-MnOx loading porous Ti electrode for the green and highly selective oxidation of tetrafluoro-1-propanol (TFP) into high-value chemicals like sodium tetrafluoropropionate (STFP). This process exemplifies the application of fluorinated compounds in developing environmentally friendly chemical production methods (Wang et al., 2014).

Environmental Impact of Perfluoroalkyl Substances

Heydebreck et al. (2015) explored the differences in pollution levels of perfluoroalkyl substances (PFASs), including fluorinated alternatives like HFPO-DA, between European and Chinese river/estuary systems. This research highlights the environmental considerations of using fluorinated compounds and their global distribution and impact (Heydebreck et al., 2015).

Chemical Synthesis Applications

Research by Yang et al. (2020) on the design and synthesis of a hypervalent trifluoromethylthio-iodine(III) reagent demonstrates the utility of fluorinated compounds in facilitating diverse chemical transformations, offering a versatile tool for organic synthesis (Yang et al., 2020).

LC-MS Analysis of Oligonucleotides

Basiri et al. (2016) discussed the role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides, showcasing the importance of such compounds in enhancing analytical chemistry techniques (Basiri et al., 2016).

Mechanism of Action

The mechanism of action for “2-(3,3,3-Trifluoropropanamido)propanoic acid” is not specified in the available resources. As it is used for research purposes , its mechanism of action may depend on the specific context of the research.

Safety and Hazards

“2-(3,3,3-Trifluoropropanamido)propanoic acid” is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2-(3,3,3-trifluoropropanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3/c1-3(5(12)13)10-4(11)2-6(7,8)9/h3H,2H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMJDJSJEGCIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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